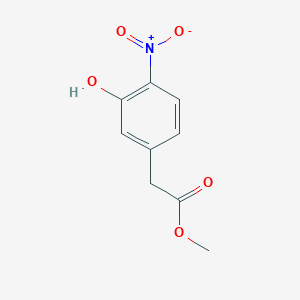Methyl 2-(3-hydroxy-4-nitrophenyl)acetate
CAS No.: 256453-84-6
Cat. No.: VC8164887
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 256453-84-6 |
|---|---|
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | methyl 2-(3-hydroxy-4-nitrophenyl)acetate |
| Standard InChI | InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,11H,5H2,1H3 |
| Standard InChI Key | GKMFAKNUHMDTJS-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O |
| Canonical SMILES | COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O |
Introduction
Methyl 2-(3-hydroxy-4-nitrophenyl)acetate, also known by its CAS number 256453-84-6, is a synthetic organic compound that has garnered attention in various chemical and pharmaceutical research contexts. This compound is characterized by its structural components, including a nitrophenyl group and a hydroxy group attached to a phenyl ring, which is further linked to an acetate moiety.
Synthesis and Availability
Methyl 2-(3-hydroxy-4-nitrophenyl)acetate can be synthesized through various organic chemistry methods, although specific synthesis protocols are not widely detailed in the literature. It is available for purchase from chemical suppliers, such as EvitaChem, where it is listed as a screening compound .
Biological and Medicinal Significance
While specific biological activities of Methyl 2-(3-hydroxy-4-nitrophenyl)acetate are not extensively documented, compounds with similar nitrophenyl and hydroxy groups have shown potential in medicinal chemistry. For instance, nitrophenyl derivatives have been explored for their anticancer and antioxidant properties . The presence of a hydroxy group can enhance solubility and potentially influence biological interactions.
Research Findings and Applications
Research on compounds with nitrophenyl groups often focuses on their potential as anticancer and antioxidant agents. For example, studies involving 5,6,7,8-tetrahydroisoquinoline derivatives with nitrophenyl moieties have demonstrated moderate to strong anticancer activity against certain cell lines . Although Methyl 2-(3-hydroxy-4-nitrophenyl)acetate itself has not been extensively studied, its structural features suggest it could be a candidate for similar investigations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume